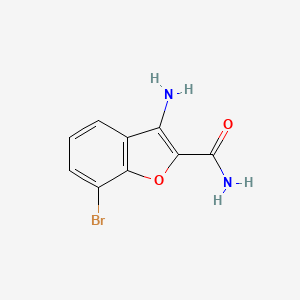

3-Amino-7-bromobenzofuran-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

3-amino-7-bromo-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H2,12,13) |

InChI Key |

CUWJIKGLMQEKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Amino 7 Bromobenzofuran 2 Carboxamide Analogs

Transformations Involving the C3-Amino Functionality

The primary amine at the C3 position is a potent nucleophile and readily participates in reactions typical of aromatic amines, including condensation with carbonyls and carbon-nitrogen bond-forming cross-coupling reactions.

Formation of Schiff Bases

The condensation of the C3-amino group with various aldehydes is a straightforward and efficient method to produce Schiff bases (imines). This reaction typically proceeds by refluxing the 3-aminobenzofuran-2-carboxamide (B1330751) analog with an aldehyde in an alcoholic solvent. This transformation is fundamental for creating more complex molecules and for synthesizing ligands for metal complexes.

For instance, 3-amino-5-bromobenzofuran-2-carboxamide has been shown to react with heterocyclic aldehydes like 3-formyl-2-mercaptoquinoline and 2-chloroquinoline-3-carbaldehyde to yield the corresponding Schiff bases, 3-((2-mercaptoquinolin-3-yl)methyleneamino)-5-bromobenzofuran-2-carboxamide and 5-bromo-3-(((2-chloroquinolin-3-yl)methylene)amino)benzofuran-2-carboxamide, respectively. The reaction also proceeds with aliphatic aldehydes such as citral. These reactions highlight the reactivity of the C3-amino group and its utility in synthesizing elaborate molecular structures.

| 3-Aminobenzofuran Analog | Aldehyde Reactant | Resulting Schiff Base Product |

|---|---|---|

| 3-Amino-5-bromobenzofuran-2-carboxamide | 3-Formyl-2-mercaptoquinoline | 3-((2-mercaptoquinolin-3-yl)methyleneamino)-5-bromobenzofuran-2-carboxamide |

| 3-Amino-5-bromobenzofuran-2-carboxamide | 2-Chloroquinoline-3-carbaldehyde | 5-Bromo-3-(((2-chloroquinolin-3-yl)methylene)amino)benzofuran-2-carboxamide |

| 3-Amino-5-bromobenzofuran-2-carboxamide | Citral (3,7-dimethylocta-2,6-dienal) | (E)-3-(((3,7-dimethylocta-2,6-dien-1-ylidene)amino)-5-bromobenzofuran-2-carboxamide |

N-Arylation Reactions

The direct formation of a bond between the nitrogen of the C3-amino group and an aryl group is a key transformation for synthesizing derivatives with extended conjugation and diverse biological properties. Modern cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations, are powerful tools for this purpose.

Research has demonstrated a tunable, ligand-free, copper-catalyzed N-arylation of 3-amino-2-aroyl benzofurans using arylboronic acids at ambient temperature. acs.org This Chan-Lam type coupling allows for the synthesis of both mono- and bi-N-aryl derivatives. acs.org While traditional N-arylation methods like the Ullmann condensation often require harsh conditions with high temperatures, modern protocols using palladium or copper catalysts offer milder alternatives. acs.orgwikipedia.org The Buchwald-Hartwig amination, in particular, is a versatile palladium-catalyzed reaction for forming C-N bonds between amines and aryl halides, known for its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com These methods provide robust pathways to N-aryl-3-aminobenzofuran derivatives. acs.org

Condensation Reactions with Carbonyl Compounds

Beyond the simple formation of Schiff bases with mono-aldehydes, the C3-amino group can undergo condensation reactions with a broader range of carbonyl compounds, including ketones and 1,3-dicarbonyl compounds. These reactions can lead to the formation of new heterocyclic rings fused to the benzofuran (B130515) core.

The reaction of an amine with a 1,3-dicarbonyl compound is a classic strategy for synthesizing heterocycles like pyrroles or pyridines. For example, multicomponent reactions involving aromatic amines, 1,3-dicarbonyls, and other reagents are used to build complex scaffolds. nih.gov While specific examples starting directly from 3-amino-7-bromobenzofuran-2-carboxamide are not detailed in the provided literature, the reactivity pattern is well-established for aromatic amines. Such reactions would involve the initial formation of an enamine intermediate by condensation of the C3-amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form a new fused ring system.

Reactions of the C2-Carboxamide Moiety

The carboxamide group at the C2 position, while generally less reactive than the C3-amine, offers unique opportunities for derivatization, particularly through transamidation and by participating in cyclization reactions in concert with the adjacent amino group.

Transamidation Chemistry

Transamidation allows for the direct exchange of the amine portion of the C2-carboxamide, providing a modular approach to introduce a variety of substituents. A particularly effective method involves a two-step, one-pot procedure. This strategy has been demonstrated on C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides. nih.govmdpi.com

The process begins with the activation of the initial amide (e.g., an 8-aminoquinoline (B160924) amide used as a directing group for C-H activation) with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP). nih.govmdpi.com This forms a reactive N-acyl-Boc-carbamate intermediate. Subsequent treatment of this intermediate with a different primary or secondary amine results in the formation of a new amide product. nih.govmdpi.com This method is highly efficient and proceeds under mild conditions without the need for a catalyst in the final aminolysis step. nih.govchemrxiv.org

| Initial Amide Substrate | Nucleophilic Amine | Final Transamidated Product | Yield |

|---|---|---|---|

| C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Benzylamine | N-Benzyl-C3-arylbenzofuran-2-carboxamide | 75% |

| C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Piperonylamine | C3-Aryl-N-(benzo[d] acs.orgnih.govdioxol-5-ylmethyl)benzofuran-2-carboxamide | 84% |

| C3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide | Pyrrolidine | (C3-Arylbenzofuran-2-yl)(pyrrolidin-1-yl)methanone | 70% |

Yields and substrates are based on a model system as described in the cited literature. chemrxiv.org

Cyclization to Form Fused Heterocyclic Systems (e.g., Benzofuropyrimidines, Thieno[2,3-b]pyridines)

The ortho-arrangement of the C3-amino and C2-carboxamide groups makes the 3-aminobenzofuran-2-carboxamide core an ideal precursor for synthesizing fused heterocyclic systems. Through intramolecular or intermolecular condensation reactions, the two groups can react with appropriate synthons to build new rings, such as pyrimidine or pyridine (B92270) rings, onto the benzofuran framework.

For example, analogs of 3-aminobenzofuran-2-carboxamide can be used to synthesize benzofuranyl thieno[2,3-d]pyrimidines. This can be achieved by reacting an enamino carboxamide derivative with reagents like thiourea, which provides the necessary atoms to form the fused pyrimidine ring. The adjacent amino and carboxamide functionalities on a thiophene ring, which is structurally analogous to the benzofuran system, readily cyclize to form thieno[2,3-d]pyrimidines.

Furthermore, benzofuran moieties have been successfully incorporated into fused thieno[2,3-b]pyridine systems. These complex heterocycles can be synthesized from precursors like 6-(5-bromo-benzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which undergoes further reactions and cyclizations to generate the target fused system. These examples underscore the synthetic potential of the 3-amino-2-carboxamide motif for creating larger, polycyclic aromatic structures.

Reactivity of the Halogen Substituent (Bromine at C7)

The bromine atom attached to the C7 position of the benzofuran ring is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the fused heterocyclic system. While the benzofuran ring system is generally electron-rich, the precise electronic nature at the C7 position will dictate its susceptibility to different types of reactions. The primary pathways for the functionalization of this bromo-substituent are through palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl halides. For this compound analogs, these reactions provide a reliable means to introduce diverse substituents at the C7 position.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of 7-bromobenzofuran derivatives, the Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl groups. The general reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene with water. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govsemanticscholar.org

While specific examples for this compound are not extensively documented in publicly available literature, the successful application of Suzuki-Miyaura coupling on various bromo-naphthalene and other bromo-heterocyclic scaffolds suggests its feasibility on this system. nih.gov The electronic nature of the substituents on the boronic acid can influence the reaction efficiency.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.org For the 7-bromo-3-aminobenzofuran-2-carboxamide scaffold, this methodology allows for the introduction of a wide range of primary and secondary amines at the C7 position. The reaction typically employs a palladium precatalyst in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govacsgcipr.org The choice of ligand is crucial and often needs to be optimized for a specific substrate and amine coupling partner. beilstein-journals.org

Successful amination has been demonstrated on structurally related N-substituted 4-bromo-7-azaindoles, highlighting the potential for this transformation on the 7-bromobenzofuran core. beilstein-journals.org The reaction conditions are generally mild, offering good functional group tolerance.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine or diisopropylamine). organic-chemistry.orgresearchgate.net For this compound, Sonogashira coupling would enable the introduction of various substituted alkynyl moieties at the C7 position. These alkynyl-substituted benzofurans can serve as versatile intermediates for further transformations. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. organic-chemistry.org

The following table summarizes representative conditions for these cross-coupling reactions as applied to analogous aryl bromides.

| Cross-Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | Arylboronic acid |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-120 | Primary/Secondary Amine |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | Room Temp. to 80 | Terminal Alkyne |

This table presents generalized conditions based on literature for similar aryl bromides and may require optimization for the specific this compound scaffold.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comopenstax.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the benzofuran ring itself is not strongly electron-deficient. The amino group at the C3 position is an electron-donating group, which would further deactivate the ring towards nucleophilic attack. The carboxamide group at C2 has some electron-withdrawing character, but its influence at the C7 position is likely to be modest. Therefore, direct SNAr on this compound under standard conditions is expected to be challenging.

For SNAr to be a viable pathway for the functionalization of the C7 position, the electronic properties of the benzofuran scaffold would likely need to be modified. The introduction of a strong electron-withdrawing group on the benzene (B151609) portion of the molecule, for instance, a nitro group, would be necessary to activate the C7-bromo bond towards nucleophilic attack. Without such activation, harsh reaction conditions with highly potent nucleophiles would be required, which could lead to low yields and side reactions.

Comprehensive Strategies for Scaffold Diversification and Functionalization

A comprehensive strategy for the diversification of the this compound scaffold involves a multi-pronged approach, leveraging the reactivity of different positions on the molecule. While the C7-bromo group is a primary site for modification via cross-coupling reactions, other positions on the benzofuran core can also be functionalized to generate a wide array of analogs.

One key strategy involves the modification of the amino group at the C3 position. This can be achieved through acylation, sulfonylation, or alkylation reactions to introduce a variety of substituents. Furthermore, the carboxamide group at the C2 position can be diversified. mdpi.com For instance, a transamidation protocol can be employed to replace the primary amide with a range of primary and secondary amines, leading to a diverse set of C2-carboxamide derivatives. mdpi.com

A powerful and modular approach to scaffold diversification involves a combination of C-H functionalization and subsequent transformations. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions of the benzofuran ring, followed by other reactions to further modify the molecule. wikipedia.org

By combining these different synthetic strategies, a large and diverse library of this compound analogs can be generated. This comprehensive approach to scaffold diversification is essential for exploring the structure-activity relationships of this class of compounds and for the discovery of new molecules with desired biological or material properties.

The following table outlines a potential multi-step strategy for the comprehensive diversification of the this compound scaffold.

| Step | Reaction Type | Position(s) Modified | Potential Reagents/Conditions | Resulting Functional Group |

| 1 | Cross-Coupling (e.g., Suzuki) | C7 | Arylboronic acid, Pd catalyst, base | C7-Aryl |

| 2 | Acylation of C3-amino group | C3 | Acyl chloride, base | C3-Amide |

| 3 | Transamidation of C2-carboxamide | C2 | Amine, catalyst | C2-Substituted Amide |

This strategic combination of reactions allows for the systematic modification of the this compound scaffold at multiple positions, providing a powerful platform for the generation of novel and diverse chemical entities.

Computational and Theoretical Studies of Benzofuran 2 Carboxamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. For benzofuran (B130515) derivatives, DFT methods like B3LYP with various basis sets are commonly employed to provide insights into their fundamental characteristics. smolecule.comresearchgate.net

DFT calculations can be used to determine key electronic parameters. semanticscholar.org Analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For benzofuran systems, these calculations help in understanding charge transfer mechanisms within the molecule. smolecule.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Amino-7-bromobenzofuran-2-carboxamide, the MEP would likely show negative potential around the oxygen atoms of the furan (B31954) ring and the carboxamide group, as well as the nitrogen of the amino group, indicating sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amino and amide groups.

Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzofurans

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzofuran-2-carboxylic acid | -6.8 | -1.5 | 5.3 |

| 3-Aminobenzofuran-2-carboxamide (B1330751) | -5.9 | -1.2 | 4.7 |

| This compound | -6.1 | -1.7 | 4.4 |

Note: The data in this table is illustrative and based on typical values for similar compounds, intended to demonstrate the type of data generated from DFT calculations.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For instance, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives can involve complex, multi-step processes like C-H activation and arylation. mdpi.com DFT calculations can be employed to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction mechanism at a molecular level.

In the context of this compound, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the nucleophilicity of the amino group and the potential for electrophilic substitution on the benzene (B151609) ring can be computationally assessed. The influence of the bromo and carboxamide substituents on the regioselectivity of such reactions can also be predicted. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations generate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. Benzofuran derivatives have been studied as inhibitors for various enzymes, and docking studies have been crucial in understanding their mechanism of action. nih.govnih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. mdpi.com For this compound, the amino and carboxamide groups are capable of forming hydrogen bonds, which are critical for strong and specific binding to a target. The benzofuran ring itself can participate in hydrophobic and π-π stacking interactions. Such studies are vital for structure-activity relationship (SAR) analysis and for the rational design of more potent inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for a Benzofuran Derivative with a Protein Target

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Example Kinase | -8.5 | Arg123, Asp245, Phe189 |

| Reference Inhibitor | Example Kinase | -9.2 | Arg123, Glu190, Phe189 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules, this can be a complex task. While the benzofuran ring system is largely planar, the carboxamide group can rotate. smolecule.comresearchgate.net

Computational methods can be used to perform a systematic search of the conformational space of this compound to identify the most stable conformers and their relative energies. This information is critical for docking studies, as the bioactive conformation (the conformation the molecule adopts when bound to its target) is often a low-energy conformer. Understanding the energetic profile of different conformations can provide insights into the molecule's flexibility and how it might adapt to fit into a binding site.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods can predict the chemical reactivity and selectivity of molecules, which is valuable for understanding their metabolic fate and potential for covalent interactions with biological targets. Reactivity descriptors derived from DFT calculations, such as the Fukui function, can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Structure-Property Relationship (SPR) Investigations via Theoretical Approaches

Frontier Molecular Orbitals and Reactivity Prediction

A key aspect of theoretical SPR investigations involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and stability. scirp.org A smaller gap generally implies higher reactivity.

For the benzofuran scaffold, DFT calculations reveal the distribution of these orbitals. In related systems like 1-benzofuran-2-carboxylic acid, the HOMO and LUMO are typically distributed across the fused ring system. researchgate.net The introduction of substituents, such as the 3-amino and 7-bromo groups in this compound, would be expected to significantly alter the energies and distribution of these orbitals. An electron-donating group like the amino (-NH2) group would likely raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing and electronegative bromo (-Br) group would lower the LUMO energy, making it a better electron acceptor. These modifications directly influence the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is another powerful tool used in computational studies to predict reactive sites. scirp.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and the nitrogen of the amino group, indicating these as likely sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amino and amide groups would exhibit positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond acceptance. Such analyses are crucial for understanding intermolecular interactions. scirp.orgnih.gov

Quantitative Descriptors from DFT

DFT calculations can provide a wealth of quantitative data that helps to build robust SPR models. By calculating these parameters for a series of related benzofuran-2-carboxamide derivatives, researchers can establish correlations between structure and specific properties. While specific data for this compound is not publicly available, the table below, based on calculations for the parent 1-benzofuran-2-carboxylic acid, illustrates the types of theoretical data generated. researchgate.net

| Parameter | Calculated Value | Significance |

| E HOMO | -6.496 eV | Electron-donating ability |

| E LUMO | -1.632 eV | Electron-accepting ability |

| Ionization Potential (I) | 6.496 eV | Energy to remove an electron |

| Electron Affinity (A) | 1.632 eV | Energy released upon gaining an electron |

| Chemical Potential (µ) | -4.064 eV | Escaping tendency of electrons |

| Hardness (η) | 2.432 eV | Resistance to change in electron distribution |

| Softness (ζ) | 0.411 eV | Reciprocal of hardness |

| Electrophilicity (ω) | 3.398 eV | Propensity to accept electrons |

This data is for 1-benzofuran-2-carboxylic acid and serves as an illustrative example for the benzofuran scaffold. researchgate.net

Influence of Substituents on Molecular Geometry

Advanced Applications of Benzofuran 2 Carboxamide Derivatives in Chemical Science

Utility in Advanced Organic Synthesis as Building Blocks

The molecular architecture of 3-Amino-7-bromobenzofuran-2-carboxamide makes it a highly functionalized and versatile building block for advanced organic synthesis. sigmaaldrich.com The benzofuran (B130515) core is a common motif in many biologically active natural products and pharmaceuticals. mdpi.comscienceopen.com The strategic placement of the amino, bromo, and carboxamide groups offers multiple pathways for synthetic elaboration.

Researchers have utilized the benzofuran-2-carboxamide (B1298429) scaffold for complex molecular assembly through modern synthetic methods. A notable strategy involves palladium-catalyzed C–H functionalization, where a directing group, such as 8-aminoquinoline (B160924) (AQ), is temporarily installed on the carboxamide nitrogen. mdpi.comchemrxiv.orgdiva-portal.org This directs the catalyst to selectively activate the adjacent C3–H bond, allowing for the introduction of various aryl and heteroaryl substituents. mdpi.comdiva-portal.org Although this work was performed on a parent N-(quinolin-8-yl)benzofuran-2-carboxamide, the principles are directly applicable to derivatives like the 3-amino-7-bromo variant. The presence of the amino group at the C3 position offers a direct handle for further diversification, while the bromo substituent at C7 provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings.

The carboxamide group itself can be transformed. For instance, it can undergo hydrolysis to the corresponding carboxylic acid or be subjected to transamidation procedures to introduce different amine fragments, further expanding the molecular diversity accessible from this single building block. mdpi.comdiva-portal.org This modularity is crucial for creating libraries of complex molecules for screening in drug discovery and materials science. mdpi.com

Development of Novel Heterocyclic Systems for Diverse Applications

The 3-aminobenzofuran scaffold is a powerful precursor for the synthesis of novel and complex heterocyclic systems. The inherent reactivity of the o-amino-carboxamide functionality, or derivatives thereof, allows for the construction of fused ring systems through cyclization and condensation reactions. Various studies have demonstrated that substituted benzofurans can be used to synthesize a wide array of new heterocyclic compounds. sciencepublishinggroup.comresearchgate.net

For instance, related 3-aminobenzofuran derivatives can be elaborated into more complex structures. nih.gov The amino group can act as a nucleophile to react with various electrophiles, leading to the formation of new rings fused to the benzofuran core. Research on analogous heterocyclic precursors shows that reactions with reagents like bromoacetyl compounds can lead to the formation of fused imidazole, thiazole, or pyridine (B92270) rings. sciencepublishinggroup.com Similarly, reactions with dicarbonyl compounds or their equivalents can yield fused quinoxaline (B1680401) or diazepine (B8756704) systems. sciencepublishinggroup.com

The table below illustrates representative examples of heterocyclic systems that can be synthesized from benzofuran precursors, demonstrating the versatility of this scaffold.

| Precursor Type | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| 3-Bromoacetyl-benzofuran | Thiourea / Phenylthiourea | Imidazothiazoles | sciencepublishinggroup.com |

| 3-Bromoacetyl-benzofuran | o-Phenylenediamine | Quinoxalines | sciencepublishinggroup.com |

| 3-Bromoacetyl-benzofuran | o-Aminothiophenol | Benzothiazines | sciencepublishinggroup.com |

| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | Pyrazoles | researchgate.net |

These synthetic transformations highlight the potential of this compound as a starting material for generating novel chemical entities with potential applications in medicinal chemistry and beyond. researchgate.net

Applications in Materials Science (e.g., Fluorescent Conjugated Alkenes, Electronic Materials)

The benzofuran scaffold is of growing interest in materials science due to its rigid, planar, and aromatic nature, which facilitates π-electron delocalization—a key feature for electronic and photophysical properties. ossila.com Heterocyclic compounds form the basis for many molecular and polymeric organic semiconductors. ossila.com

While specific studies on the materials science applications of this compound are not extensively documented, the photophysical properties of related amino-substituted aromatic systems suggest its potential. The presence of an amino group (an electron-donating group) conjugated with the benzofuran ring system can give rise to fluorescence. researchgate.net This is a well-known phenomenon in other heterocyclic systems like aminocoumarins, which can exhibit strong fluorescence emission and high quantum yields. researchgate.net The specific emission properties would be influenced by the substitution pattern and the surrounding environment. Such fluorescent properties are valuable for the development of molecular probes, sensors, and organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, the ability to functionalize the molecule at the bromine and amine positions allows for the synthesis of larger conjugated systems. For example, cross-coupling reactions at the C7-bromo position could be used to attach other aromatic or vinyl groups, extending the π-conjugation and tuning the electronic properties of the material. These extended conjugated molecules could be investigated for their utility as organic semiconductors in thin-film transistors or as components in photovoltaic devices.

Coordination Chemistry: Metal Complex Formation and Ligand Design

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it a promising candidate for ligand design in coordination chemistry. The amino group, the oxygen and nitrogen atoms of the carboxamide group, and the benzofuran ring oxygen are all potential sites for coordination with metal ions.

The design of ligands is crucial for the development of new catalysts, therapeutic agents, and functional materials. researchgate.net The arrangement of donor atoms in this compound could allow it to act as a bidentate or even a polydentate ligand. For example, the amino group and the carbonyl oxygen of the amide could form a stable five-membered chelate ring with a metal center.

| Potential Coordinating Site | Atom Type | Role in Coordination |

| Amino Group (-NH₂) | Nitrogen | Lewis base, can donate a lone pair to a metal ion. |

| Carboxamide (-CONH₂) | Oxygen | Lewis base, carbonyl oxygen is a strong donor. |

| Carboxamide (-CONH₂) | Nitrogen | Can coordinate after deprotonation, but less common. |

| Benzofuran Ring | Oxygen | Weakly coordinating site. |

A practical application of this coordinating ability is seen in directed synthesis. As previously mentioned, the related benzofuran-2-carboxamide scaffold can be modified with a directing group like 8-aminoquinoline, which coordinates to a palladium catalyst. mdpi.comchemrxiv.org This coordination holds the metal in proximity to the C3 position, facilitating selective C-H activation. mdpi.com This demonstrates the inherent ability of the benzofuran-2-carboxamide framework to participate in metal-ligand interactions that guide reactivity. Designing and synthesizing metal complexes with this ligand could lead to novel catalysts with unique steric and electronic properties or to complexes with interesting magnetic or photoluminescent characteristics.

Future Directions and Emerging Research Avenues for Benzofuran 2 Carboxamide Research

Exploration of Underexplored Synthetic Pathways for Substituted Benzofurans

The development of novel and efficient synthetic routes to highly functionalized benzofurans is paramount for accessing new chemical space and discovering compounds with enhanced properties. While classical methods have been instrumental, the focus is shifting towards more sophisticated and versatile strategies.

One promising area is the expanded application of C-H functionalization . This powerful technique allows for the direct introduction of functional groups onto the benzofuran (B130515) core without the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. Future research will likely focus on developing more selective and robust catalytic systems for the C-H functionalization of various positions on the benzofuran ring, enabling the synthesis of a wider array of derivatives.

Intramolecular cyclization reactions also offer a fertile ground for exploration. Novel methods involving radical-mediated, transition-metal-catalyzed, or organocatalyzed cyclizations of appropriately substituted precursors can provide access to complex benzofuran-2-carboxamides that are difficult to synthesize using traditional approaches. For instance, the development of stereoselective cyclization methods will be crucial for accessing enantiomerically pure compounds, which is of particular importance in drug discovery.

Furthermore, the exploration of multi-component reactions (MCRs) presents an attractive strategy for the rapid generation of diverse benzofuran-2-carboxamide (B1298429) libraries. MCRs allow for the formation of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and diversity. The design of novel MCRs that incorporate the benzofuran-2-carboxamide scaffold will be a key area of future research.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| C-H Functionalization | Direct introduction of functional groups onto the benzofuran core. | Increased atom economy, reduced synthetic steps, access to novel substitution patterns. |

| Novel Intramolecular Cyclizations | Development of new radical, transition-metal, or organocatalyzed cyclization methods. | Access to complex and stereochemically defined benzofuran-2-carboxamides. |

| Multi-Component Reactions (MCRs) | One-pot synthesis of complex molecules from three or more starting materials. | High efficiency, rapid generation of chemical diversity. |

Development of Greener and More Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For benzofuran-2-carboxamide synthesis, a significant shift towards more environmentally benign practices is anticipated.

Microwave-assisted synthesis has already demonstrated its potential to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including benzofurans. Future research will likely focus on the development of solvent-free or green-solvent-based microwave protocols for the synthesis of benzofuran-2-carboxamides.

The use of alternative and greener solvents , such as deep eutectic solvents (DESs), ionic liquids (ILs), or bio-based solvents, is another key area of development. These solvents can offer advantages in terms of recyclability, low toxicity, and enhanced reaction rates, contributing to a more sustainable synthetic process.

Catalyst-free synthetic methods are also gaining traction. By designing reactions that can proceed efficiently without the need for metal catalysts, researchers can avoid issues related to catalyst toxicity, cost, and removal from the final product.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective approach to synthesis. The discovery and engineering of enzymes capable of catalyzing key steps in the synthesis of benzofuran-2-carboxamides could revolutionize their production.

Finally, the adoption of flow chemistry presents a significant opportunity for greener and more efficient synthesis. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps, leading to a more streamlined and sustainable manufacturing process.

Integration of High-Throughput Screening and Automated Synthesis

The discovery of novel benzofuran-2-carboxamides with desired biological or material properties can be significantly accelerated through the integration of high-throughput screening (HTS) and automated synthesis.

High-throughput screening allows for the rapid testing of large libraries of compounds against a specific biological target or for a particular physical property. The development of robust and miniaturized assays for evaluating benzofuran-2-carboxamides will be crucial for identifying promising lead compounds from large and diverse chemical libraries. For example, HTS has been successfully employed to identify benzofuran derivatives as potent inhibitors of various enzymes and receptors.

Automated synthesis platforms can be used to rapidly generate large and diverse libraries of benzofuran-2-carboxamides for screening. These platforms can perform reactions in parallel, purify the products, and even perform initial characterization, significantly reducing the time and effort required for library synthesis.

A particularly exciting development is the application of DNA-Encoded Library (DEL) technology . This technology allows for the synthesis and screening of massive libraries of compounds, where each compound is tagged with a unique DNA barcode. This enables the rapid identification of compounds that bind to a specific protein target. The development of robust on-DNA synthetic methodologies for the construction of benzofuran-2-carboxamide libraries will undoubtedly accelerate the discovery of new bioactive molecules.

Advanced Computational Design for Rational Drug Discovery and Material Science

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For the development of novel benzofuran-2-carboxamides, these techniques offer the potential to rationalize experimental observations, predict the properties of new compounds, and guide the design of more potent and selective molecules.

In the realm of rational drug discovery , techniques such as molecular docking and virtual screening can be used to predict the binding affinity of benzofuran-2-carboxamides to specific biological targets. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that relate the chemical structure of a compound to its biological activity, providing valuable insights for the design of new analogs with improved properties.

In the field of material science , computational methods can be used to predict the electronic, optical, and photophysical properties of novel benzofuran-2-carboxamides. For example, Density Functional Theory (DFT) calculations can be used to predict the absorption and emission spectra of new fluorescent dyes, while molecular dynamics simulations can provide insights into the morphology and charge transport properties of organic semiconductors.

The table below summarizes some of the key computational techniques and their applications in benzofuran-2-carboxamide research:

| Computational Technique | Application in Drug Discovery | Application in Material Science |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | - |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | - |

| QSAR | Developing models to predict biological activity based on chemical structure. | - |

| DFT Calculations | - | Predicting electronic structure, absorption, and emission spectra. |

| Molecular Dynamics | Simulating the dynamic behavior of molecules and their interactions. | Predicting morphology and charge transport properties of materials. |

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most significant advances in the field of benzofuran-2-carboxamide research will likely arise from a close interplay between synthetic chemistry and theoretical chemistry. This synergistic approach allows for a "design-synthesize-test-refine" cycle that can accelerate the discovery and optimization of new compounds.

In this paradigm, computational chemists can use theoretical models to predict the properties of novel benzofuran-2-carboxamide derivatives and propose promising synthetic targets. Synthetic chemists can then devise efficient routes to synthesize these target molecules. The experimental data obtained from biological or material characterization can then be used to validate and refine the theoretical models, leading to a more accurate understanding of the structure-property relationships.

This iterative process, where computational predictions guide synthetic efforts and experimental results inform theoretical models, will be a powerful engine for innovation in the field. For instance, the design of a novel compound like "3-Amino-7-bromobenzofuran-2-carboxamide" could be initiated by computational studies to predict its potential biological activity or material properties, followed by the development of a targeted synthetic strategy based on the emerging methodologies discussed in this article. The subsequent experimental evaluation would then provide crucial feedback for the refinement of the computational models, ultimately leading to the development of new and improved benzofuran-2-carboxamides.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 3-Amino-7-bromobenzofuran-2-carboxamide?

Answer:

The synthesis typically involves a multi-step process, including cyclization of the benzofuran core, bromination at the 7-position, and carboxamide functionalization. Critical parameters include:

- Reagent selection : Use of brominating agents (e.g., NBS or Br₂) for regioselective substitution at the 7-position .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures ≥95% purity. Continuous flow reactors are recommended for scalable production to minimize side reactions .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C7, amino at C3) and carboxamide functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 295.06 Da) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves structural ambiguities, particularly stereoelectronic effects of the benzofuran ring .

Basic Question: How can researchers assess the biological activity of this compound?

Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition studies to identify mechanistic targets .

Advanced Question: What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for benzofuran derivatives?

Answer:

- Meta-analysis : Compare datasets from analogs (e.g., 3-Amino-5-bromo vs. 7-bromo derivatives) to isolate substituent effects .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of bromine and amino groups on binding affinity .

- Experimental validation : Synthesize and test site-directed mutants (e.g., replacing Br with Cl) to confirm hypotheses .

Advanced Question: How can computational methods improve the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or COX-2) .

- QSAR modeling : Develop predictive models based on Hammett constants (σ) of substituents to correlate electronic effects with activity .

- ADMET prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Question: How should researchers address discrepancies in spectroscopic data between synthesized batches?

Answer:

- Systematic error analysis : Compare NMR shifts across batches to identify impurities (e.g., residual solvents or unreacted intermediates) .

- Cross-lab validation : Share samples with independent labs for reproducibility checks .

- Advanced hyphenated techniques : LC-MS/MS or GC-MS detects trace contaminants affecting spectral purity .

Advanced Question: What methodologies are recommended for studying metabolic pathways of this compound?

Answer:

- In vitro microsomal assays : Use liver microsomes (human or rat) with NADPH cofactors to identify phase I metabolites .

- LC-HRMS metabolomics : Track hydroxylation or demethylation products in urine/plasma samples .

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for precise metabolic pathway tracing .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.